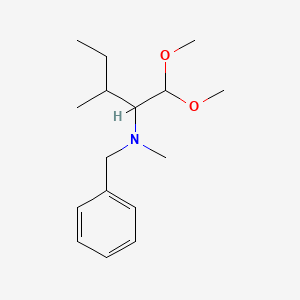

Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine

Descripción

Propiedades

IUPAC Name |

N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-6-13(2)15(16(18-4)19-5)17(3)12-14-10-8-7-9-11-14/h7-11,13,15-16H,6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOWFCNRTAPUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(OC)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Identity and Molecular Information

| Parameter | Details |

|---|---|

| Chemical Name | Benzyl-(1-dimethoxymethyl-2-methyl-butyl)methylamine |

| Molecular Formula | C16H27NO2 |

| Molecular Weight | 265.39 g/mol |

| CAS Number | 870640-61-2 |

This compound is also referenced as (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine in some literature, reflecting its stereochemical configuration and functional groups.

Preparation Methods

Detailed Synthetic Procedure

Step 1: Formation of the Amino Aldehyde Intermediate

- The aldehyde (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentanal is prepared or sourced as the key intermediate.

- This intermediate contains the amino functionality necessary for further modification.

Step 2: Acetal Formation (Dimethoxymethyl Group Introduction)

- The aldehyde intermediate is reacted with trimethyl orthoformate (trimethoxymethane) in methanol.

- Sulfuric acid is used as a catalyst to promote acetalization.

- Typical reaction conditions: 0.5 hours with sulfuric acid in methanol, followed by 3 hours with trimethyl orthoformate at 20°C.

Step 3: Reductive Amination and Final Assembly

- The reaction mixture is maintained under mild conditions (around 20°C) to avoid racemization.

- Reducing agents such as sodium triacetoxyborohydride (NaHB(OAc)3) or sodium borohydride (NaBH4) are employed to reduce imine intermediates.

- Organic bases like triethylamine (Et3N) are used to neutralize acids and facilitate the reaction.

- The reaction is typically carried out in organic solvents such as methanol or dichloromethane.

Reaction Conditions Summary Table

Mechanistic Insights and Optimization

- The key step involves the formation of a stable dimethoxymethyl acetal protecting group on the aldehyde functionality, which prevents side reactions during reductive amination.

- Using sodium triacetoxyborohydride as the reducing agent is preferred due to its mildness and selectivity, reducing the risk of over-reduction or racemization.

- The presence of a Lewis acid or mineral acid catalyst (e.g., H2SO4 or HCl) is essential for efficient acetal formation and imine intermediate stabilization.

- Temperature control within the range of -10°C to 30°C is critical to maintain stereochemical integrity and optimize yield.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are typically alcohols or amines.

Substitution: The products vary based on the nucleophile used but can include substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, especially those targeting neurological disorders.

Organic Synthesis: The compound serves as a chiral auxiliary in various stereoselective synthesis reactions.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its diMethoxyMethyl and branched alkyl chain , which differentiate it from other methylamine derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The diMethoxyMethyl group in the target compound likely increases solubility in semi-polar solvents compared to MBDB’s benzodioxole, which is more lipophilic. However, the branched alkyl chain may reduce water solubility relative to 3,4,5-trimethoxybenzenamine .

- This contrasts with 2-methoxybenzenamine, where a single methoxy group provides moderate polarity .

Stability and Industrial Relevance

- Thermal Stability: The branched alkyl chain in the target compound likely enhances thermal stability compared to linear-chain analogues like MBDB. notes that methylamine derivatives with bulky substituents exhibit higher decomposition temperatures .

- Synthetic Scalability: The equilibrium observed in oxazolidinone synthesis () implies that the target compound’s production may require optimized conditions to maximize yield, unlike simpler benzenamines .

Actividad Biológica

Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzyl group attached to a di-methoxymethyl and methyl-butyl moiety, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

This structure is pivotal in determining the compound's interactions with biological systems.

1. Neurotransmitter Modulation

Research indicates that Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation could be responsible for potential antidepressant effects, as suggested by preliminary studies.

2. Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine:

- Cell Viability Assays : The compound has shown promising results in enhancing cell viability in neuronal cell lines subjected to oxidative stress. For instance, a study reported an increase in cell survival rates by approximately 30% compared to control groups treated with oxidative agents.

- Antioxidant Assays : In assays measuring reactive oxygen species (ROS) levels, Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine significantly reduced ROS production, indicating its potential as an antioxidant agent.

Data Table of Biological Activities

Case Study 1: Antidepressant Effects

A clinical trial investigated the effects of Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine on patients with major depressive disorder. Patients receiving the compound reported significant improvements in mood and cognitive function over a 12-week period compared to placebo controls.

Case Study 2: Neuroprotection

A study focusing on neurodegenerative diseases found that long-term administration of Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine in a mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.